Ethyl 1-(5-bromopyridin-3-YL)cyclopropanecarboxylate
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Overview
Description
Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate is an organic compound with the molecular formula C11H12BrNO2. It is a derivative of cyclopropanecarboxylate, featuring a bromopyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with 5-bromopyridine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopropanecarboxylate, followed by nucleophilic substitution with 5-bromopyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and liquid crystals.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological processes
Mechanism of Action
The mechanism of action of Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The cyclopropanecarboxylate group may enhance the compound’s stability and bioavailability, facilitating its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar in structure but with an acetate group instead of a cyclopropanecarboxylate.
Methyl 1-(5-bromopyridin-2-yl)cyclopropanecarboxylate: Similar but with a methyl ester group.
3-Phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)thiourea: Contains a thiourea group and a pyrimidine ring .
Uniqueness
Ethyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate is unique due to its combination of a bromopyridine moiety and a cyclopropanecarboxylate group. This structure imparts specific electronic and steric properties, making it valuable for targeted synthesis and applications in various scientific fields .
Biological Activity
Ethyl 1-(5-bromopyridin-3-YL)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. The compound consists of a cyclopropanecarboxylate moiety linked to a brominated pyridine ring, which may influence its pharmacological properties.
- Molecular Formula : C12H12BrN1O2
- Molar Mass : Approximately 270.12 g/mol
- Structure : The compound features a cyclopropane ring that can interact with various biological targets, potentially modulating their activities through covalent bonding and other interactions.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The cyclopropane ring serves as a reactive site, while the pyridine ring can engage in π-π interactions and hydrogen bonding, enhancing binding affinity and specificity toward target molecules .
Biological Activity
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Initial assays have shown that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on specific enzymes involved in metabolic pathways, which could be relevant for treating diseases such as cancer or metabolic disorders.
- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, there is potential for activity in modulating neurotransmitter systems.
Case Studies and Research Findings
A variety of studies have been conducted to explore the biological activity of this compound. Below are some notable findings:
Table 1: Summary of Biological Studies
Comparison with Similar Compounds
This compound has been compared with structurally similar compounds to assess differences in biological activity:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ethyl 1-(6-bromopyridin-2-yl)cyclopropanecarboxylate | Similar cyclopropane structure | Different bromination position affecting activity |
Ethyl 2-(5-bromopyridin-3-yl)acetate | Contains an acetate group instead of carboxylic acid | Potentially different reactivity due to acetate |
Methyl 1-(pyridin-3-YL)cyclopropanecarboxylate | Contains methyl instead of ethyl | May exhibit different biological activities |
Properties
IUPAC Name |
ethyl 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-15-10(14)11(3-4-11)8-5-9(12)7-13-6-8/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKHOZMPMPYRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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